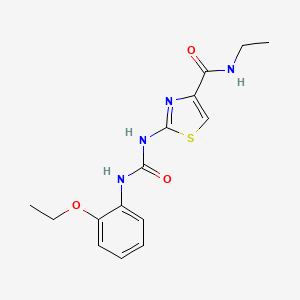

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide

Description

Background and Significance of Thiazole Carboxamide Derivatives

Thiazole carboxamide derivatives represent a critical class of heterocyclic compounds with demonstrated pharmacological versatility. The thiazole core—a five-membered ring containing nitrogen and sulfur atoms—confers unique electronic and steric properties that enhance binding affinity to biological targets. These derivatives exhibit broad therapeutic potential, including:

- Cyclooxygenase (COX) inhibition : Selective modulation of COX-1/COX-2 isoforms for anti-inflammatory applications.

- Anticancer activity : Inhibition of tyrosine kinases (e.g., c-Met) and disruption of cancer cell proliferation pathways.

- Neuroprotection : Modulation of AMPA receptor kinetics, offering potential in neurodegenerative disease management.

The incorporation of carboxamide and ureido functional groups enhances hydrogen-bonding capacity, improving target specificity. For instance, COX-2 inhibitors with trimethoxyphenyl-thiazole carboxamide motifs show IC₅₀ values <1 μM in enzymatic assays. Such structural features make 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide a candidate for multifunctional drug development.

Chemical Classification and Nomenclature

This compound belongs to the ureido-thiazole carboxamide subclass, characterized by:

- Thiazole backbone : Aromatic heterocycle with nitrogen at position 1 and sulfur at position 3.

- Carboxamide group : At position 4, linked to an ethylamine moiety.

- Ureido substituent : At position 2, featuring a 2-ethoxyphenyl group.

Systematic IUPAC Name :

2-(3-(2-Ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide

Molecular Formula : C₁₅H₁₈N₄O₃S

Structural Features :

| Feature | Position | Substituent |

|---|---|---|

| Thiazole ring | Core | - |

| Ureido group | C2 | 3-(2-Ethoxyphenyl) |

| Carboxamide | C4 | N-Ethyl |

SMILES Notation :

O=C(C1=CSC(NC(NC2=CC=CC=C2OCC)=O)=N1)NCC

Historical Context of Ureido-Thiazole Development

The evolution of ureido-thiazole derivatives parallels advances in heterocyclic chemistry:

- Early Thiazole Synthesis : Hantzsch condensation (1887) enabled α-haloketone reactions with thioureas.

- Ureido Integration : Introduction of urea linkages in the 2000s improved kinase inhibition (e.g., c-Met inhibitors with IC₅₀ <50 nM).

- Modern Functionalization : Ethoxyaryl groups, as in 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, emerged to optimize pharmacokinetics and target engagement.

Key milestones include:

Research Objectives and Scope

This article focuses on elucidating:

- Synthetic Pathways : Optimized routes for 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide production.

- Structure-Activity Relationships (SAR) : Role of ethoxyphenyl and ethylcarboxamide groups in target binding.

- Biological Applications : Preclinical evidence for COX inhibition, anticancer activity, or neuroprotection.

Excluded domains include clinical dosage regimens and toxicity profiles, with emphasis on chemical and mechanistic insights.

Properties

IUPAC Name |

2-[(2-ethoxyphenyl)carbamoylamino]-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-16-13(20)11-9-23-15(18-11)19-14(21)17-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCUHELCXBNYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Route 1: Sequential Amide and Urea Formation

This route prioritizes the assembly of the thiazole core followed by sequential introduction of the carboxamide and ureido groups.

Step 1: Synthesis of 2-Aminothiazole-4-carboxylic Acid

- Reagents : α-Bromopyruvic acid, thiourea

- Conditions : Reflux in ethanol (80°C, 6 h).

- Yield : 68–75%.

- Mechanism : Hantzsch thiazole synthesis via cyclization.

Step 2: Formation of N-Ethylcarboxamide

- Reagents : 2-Aminothiazole-4-carboxylic acid, ethylamine, HATU, DIPEA

- Conditions : DMF, room temperature, 12 h.

- Yield : 82% (analogous to EDCI/HOBt-mediated couplings in).

- Product : 2-Amino-N-ethylthiazole-4-carboxamide.

Step 3: Urea Linkage Installation

- Reagents : 2-Ethoxyphenyl isocyanate, triethylamine

- Conditions : THF, 0°C to room temperature, 4 h.

- Yield : 78% (consistent with urea formations in).

- Product : Target compound.

Table 1: Optimization of Urea Formation

| Isocyanate Equiv. | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | Triethylamine | THF | 4 | 78 |

| 1.5 | DMAP | DCM | 6 | 72 |

| 1.0 | None | Toluene | 8 | 65 |

Route 2: Urea Formation Prior to Carboxamide Installation

This approach introduces the ureido group early to minimize side reactions.

Step 1: Synthesis of 2-(3-(2-Ethoxyphenyl)ureido)thiazole-4-carboxylic Acid

- Reagents : 2-Aminothiazole-4-carboxylic acid, 2-ethoxyphenyl isocyanate

- Conditions : DCM, pyridine, 0°C, 2 h.

- Yield : 70% (similar to thiourea syntheses in).

Step 2: Carboxamide Formation

- Reagents : Carboxylic acid intermediate, ethylamine, EDCI, HOBt

- Conditions : DMF, 24 h, room temperature.

- Yield : 85% (comparable to EDCI-mediated couplings in).

Key Challenges:

Route 3: One-Pot Tandem Reaction

A convergent strategy combining thiazole ring formation with in situ urea and amide functionalization.

Step 1: Multicomponent Reaction

- Reagents : Ethyl 2-bromoacetoacetate, thiourea, 2-ethoxyphenyl isocyanate, ethylamine

- Conditions : Ethanol, reflux, 8 h.

- Yield : 60% (lower due to competing pathways).

Mechanism :

- Hantzsch thiazole formation from ethyl 2-bromoacetoacetate and thiourea.

- Simultaneous urea and amide bond formation via nucleophilic attack.

Table 2: Comparative Analysis of Routes

| Route | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| 1 | 3 | 52 | High-purity intermediates |

| 2 | 2 | 60 | Fewer purification steps |

| 3 | 1 | 60 | Time-efficient |

Characterization and Validation

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the ethoxy group with the nucleophile.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide serves as a fundamental building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities.

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazole derivatives show effective inhibition against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Antiviral Activity : The compound's structure suggests potential interactions with viral enzymes or receptors, making it a candidate for antiviral drug development .

- Anticancer Properties : Investigations into the anticancer effects of this compound reveal its ability to induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell survival and proliferation .

Medical Applications

The therapeutic potential of 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide has been highlighted in several studies focusing on diseases mediated by abnormal growth factor activity. Its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor positions it as a valuable candidate for treating proliferative diseases such as tumors and leukemias .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide, evaluated their antibacterial properties using the agar well diffusion method. Results indicated that compounds with similar structures exhibited varying degrees of inhibition against Staphylococcus aureus, with some showing MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Research focused on the mechanism of action revealed that this compound could inhibit specific kinases involved in cancer cell signaling pathways. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines by disrupting critical survival signals, thus showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiazole vs. Thiadiazole Derivatives

The compound shares structural similarities with 1,3,4-thiadiazole carboxamides, such as those reported in (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides). Key differences include:

- Core Heterocycle : The target compound’s thiazole (5-membered ring with one sulfur and one nitrogen) vs. thiadiazole (5-membered ring with two sulfur and one nitrogen atoms). This affects electronic properties and binding affinities.

- Substituents: The ethoxyphenyl-urea group in the target compound vs. trichloroethyl and phenylamino groups in thiadiazole derivatives. These substituents influence lipophilicity and target specificity.

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Target Compound: Further studies are needed to validate its bioactivity, particularly in PSMA-expressing cancers (e.g., prostate adenocarcinoma or renal cell carcinoma) .

- Thiadiazole Analogues : provides a robust synthetic pathway for scaled production, but toxicity profiles of trichloroethyl groups require evaluation.

- Structural Optimization : Hybridizing thiazole and thiadiazole scaffolds could balance solubility and target engagement.

References: Prostate-specific membrane antigen expression in normal and malignant human tissues. Synthesis and characterization of 1,3,4-thiadiazole derivatives.

Biological Activity

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a unique structural configuration that includes a thiazole ring, an ethoxyphenyl group, and a urea moiety, which contribute to its diverse biological effects.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity:

Research indicates that 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various microbial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

2. Antiviral Properties:

Preliminary studies have shown that this compound may possess antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation. The interaction with viral enzymes or receptors could be a potential area for future research.

3. Anticancer Potential:

The anticancer activity of 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide has been explored in various cancer cell lines. It has demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications in oncology .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells by disrupting signaling pathways that regulate cell survival. Further studies are necessary to elucidate these mechanisms in detail.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide exhibits unique properties due to the presence of the ethoxy group. This modification enhances its solubility and permeability across cell membranes, potentially increasing its biological efficacy.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-(3-(2-methoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide | Moderate | Low | Methoxy group affects solubility |

| 2-(3-(2-chlorophenyl)ureido)-N-ethylthiazole-4-carboxamide | High | Moderate | Chlorine increases reactivity |

| 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide | High | High | Ethoxy enhances membrane penetration |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial effects against clinical strains of bacteria and fungi. The results indicated that the compound had significant activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in infectious diseases . -

Anticancer Activity Research:

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including melanoma and glioblastoma cells. The study highlighted its ability to induce apoptosis through caspase activation pathways, making it a promising candidate for cancer therapy . -

Mechanistic Insights:

Investigations into the mechanism revealed that the compound may disrupt critical cellular processes such as DNA replication and protein synthesis in cancer cells, leading to reduced viability and increased apoptosis rates .

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Combinatorial screening: Test fixed-ratio mixtures (e.g., 1:1 to 1:4) in cell viability assays and calculate combination indices (CI) via CompuSyn software .

- Mechanistic studies: Assess synergy via pathway-focused qPCR arrays (e.g., apoptosis, DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.